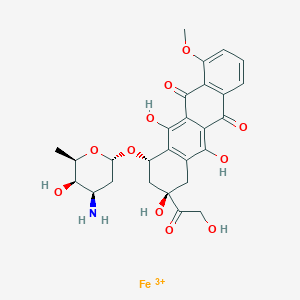
Quelamycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quelamycin is a triferric derivative of doxorubicin, a well-known antitumor antibiotic. This compound is synthesized by chelating doxorubicin with three ferric ions at neutral pH. This compound has shown considerable antitumor activity while exhibiting lower general, hematologic, and cardiac toxicity compared to its parent compound, doxorubicin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Quelamycin is synthesized by chelating doxorubicin with three ferric ions. The process involves dissolving doxorubicin in a solution and adding ferric ions at neutral pH. The chelation occurs at three bidentate ligands of the doxorubicin molecule, forming a stable triferric complex .
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The process involves precise control of pH and temperature to ensure the efficient chelation of ferric ions with doxorubicin. The final product is purified through various chromatographic techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Quelamycin primarily undergoes chelation reactions due to the presence of ferric ions. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Chelation: Ferric ions at neutral pH.
Oxidation: Strong oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed: Oxidation and reduction reactions can lead to various oxidized or reduced derivatives of this compound .
Aplicaciones Científicas De Investigación
Quelamycin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a model compound to study chelation reactions and the stability of metal complexes.
Biology:
- Investigated for its effects on cellular processes, particularly those involving iron metabolism and transport.
Medicine:
- Demonstrated significant antitumor activity in experimental studies and clinical trials. It is being explored as a potential treatment for various types of cancer due to its lower toxicity compared to doxorubicin .
Industry:
- Potential applications in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
Quelamycin exerts its effects by interfering with the DNA synthesis of cancer cells. The triferric complex enhances the binding of the compound to DNA, leading to the inhibition of topoisomerase II, an enzyme crucial for DNA replication. This results in the disruption of DNA synthesis and ultimately induces apoptosis in cancer cells .
Comparación Con Compuestos Similares
Quelamycin is unique due to its triferric chelation, which distinguishes it from other derivatives of doxorubicin. Similar compounds include:
Doxorubicin: The parent compound, known for its potent antitumor activity but higher toxicity.
Epirubicin: Another derivative of doxorubicin with a different stereochemistry, leading to altered pharmacokinetics and toxicity profiles.
Daunorubicin: A closely related compound with similar antitumor activity but different clinical applications.
This compound stands out due to its lower cardiotoxicity and enhanced therapeutic index compared to these similar compounds .
Propiedades
Número CAS |
64719-39-7 |
|---|---|
Fórmula molecular |
C27H29FeNO11+3 |
Peso molecular |
599.4 g/mol |
Nombre IUPAC |
(7S,9R)-7-[(2S,4R,5R,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;iron(3+) |
InChI |
InChI=1S/C27H29NO11.Fe/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;/q;+3/t10-,13-,15+,17-,22+,27-;/m1./s1 |
Clave InChI |
AESVUZLWRXEGEX-DKCAWCKPSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]([C@@H](C[C@H](O1)O[C@H]2C[C@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.[Fe+3] |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


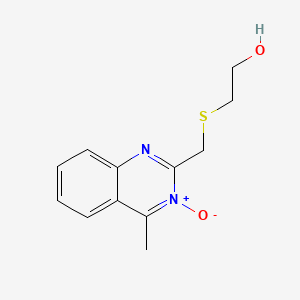
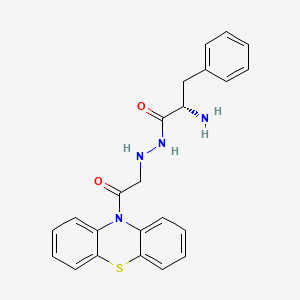
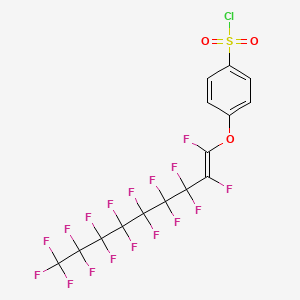
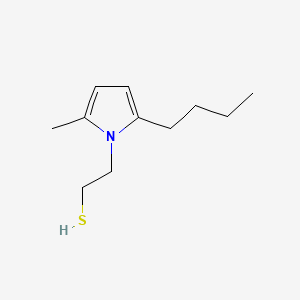
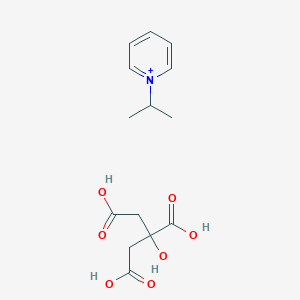
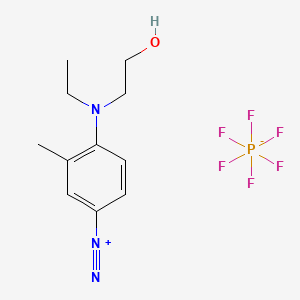
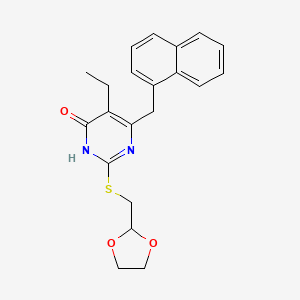
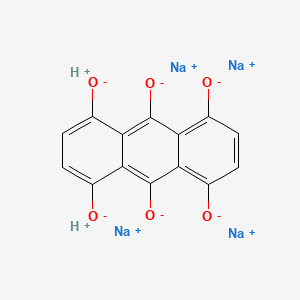
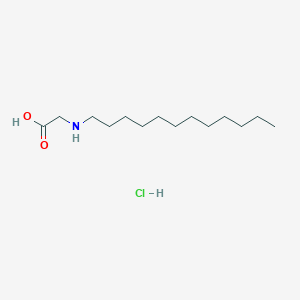
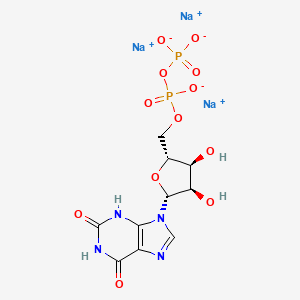
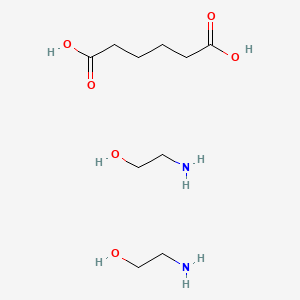

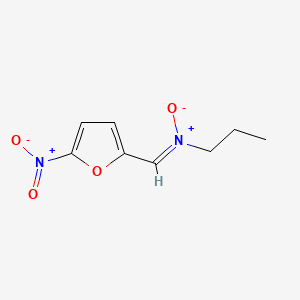
![2-Ethyl-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine](/img/structure/B12678278.png)
